molecular formula C14H16ClNO3 B2932695 (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide CAS No. 1922234-54-5

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide

Cat. No. B2932695
CAS RN: 1922234-54-5
M. Wt: 281.74
InChI Key: XLZIMRQDHBBREE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide, also known as compound 1, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to a class of compounds called acrylamides, which are known for their diverse biological activities.

Scientific Research Applications

Corrosion Inhibition in Metal Surfaces

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide and similar compounds have been explored for their role in inhibiting corrosion in metals. Baskar et al. (2014) investigated the use of photo-cross-linkable polymers synthesized using click-chemistry, which include a compound structurally similar to this compound. These polymers showed promising results as corrosion inhibitors for mild steel in hydrochloric acid medium, demonstrating their potential in industrial applications where corrosion resistance is crucial (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Applications in Cell Mechanobiology

Polyacrylamides, which are closely related to this compound, find extensive use in cell mechanobiology research. Poellmann and Wagoner Johnson (2013) validated and optimized a method for activating polyacrylamide substrates for protein patterning. This has significant implications in studying the interactions of cells with their mechanical environment, offering insights into various cellular behaviors and disease mechanisms (Poellmann & Wagoner Johnson, 2013).

Exploring Protein Structures and Dynamics

The interaction of acrylamide with proteins, particularly in the context of tryptophanyl fluorescence quenching, provides valuable insights into protein structures and dynamics. Eftink and Ghiron (1976) demonstrated the efficiency of acrylamide as a quencher of tryptophanyl fluorescence, which can be used to investigate the exposure and dynamics of tryptophan residues in proteins. This method has potential applications in monitoring protein conformational changes and enzyme interactions (Eftink & Ghiron, 1976).

Herbicidal Applications

This compound and structurally similar compounds have been synthesized as herbicidal inhibitors. Wang et al. (2004) developed a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates that exhibited potent herbicidal activities, suggesting the potential of acrylamide derivatives in agricultural applications (Wang, Li, Li, & Huang, 2004).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-4-2-1-3-11(12)5-6-13(17)16-9-14(18)7-8-19-10-14/h1-6,18H,7-10H2,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZIMRQDHBBREE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C=CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.